molecular formula C22H30O2 B5086785 1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene

1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene

Cat. No.: B5086785
M. Wt: 326.5 g/mol
InChI Key: GUIXFJFUSKLLRB-UHFFFAOYSA-N
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Description

1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple methyl and phenoxy groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles. The process may include the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenated hexane under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with 2,3-dimethylbenzene using a suitable catalyst, such as palladium, in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Reduced aromatic compounds with altered functional groups.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one
  • (2,6-Dimethylphenoxy)acetic acid

Uniqueness: 1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of both phenoxy and dimethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-[6-(2,3-dimethylphenoxy)hexoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-17-11-9-13-21(19(17)3)23-15-7-5-6-8-16-24-22-14-10-12-18(2)20(22)4/h9-14H,5-8,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIXFJFUSKLLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCCOC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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